molecular formula CNSe B1256823 lambda(2)-Methylideneselenohydroxylamine

lambda(2)-Methylideneselenohydroxylamine

Cat. No.: B1256823
M. Wt: 104.99 g/mol
InChI Key: ZOHJAGJGZBKMIL-UHFFFAOYSA-N
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Description

λ²-Methylideneselenohydroxylamine is a specialized organoselenium compound characterized by a hydroxylamine backbone (NH₂OH) modified with a methylidene (CH₂) group and a selenium atom. This compound combines the redox-active hydroxylamine moiety with selenium, a chalcogen known for its unique electronic properties, which may enhance applications in catalysis, organic synthesis, or materials science. However, due to its niche classification, comparative studies with analogous compounds are essential to contextualize its behavior.

Properties

Molecular Formula

CNSe

Molecular Weight

104.99 g/mol

InChI

InChI=1S/CNSe/c1-2-3

InChI Key

ZOHJAGJGZBKMIL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+][Se]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Substituents CAS Number Key Features
λ²-Methylideneselenohydroxylamine Not available* CH₂, Se Not available Selenium-enhanced redox activity
N,N-Dimethylhydroxylamine C₂H₇NO Two methyl groups 5725-96-2 Simple alkylation; reducing agent
Dibenzylhydroxylamine C₁₄H₁₅NO Two benzyl groups 621-07-8 Bulky aromatic substituents
Tetradecyldiethanolamine C₁₈H₃₉NO₂ Long alkyl chain, diethanol 18924-66-8 Surfactant potential
  • Selenium vs. Carbon Substituents: The selenium atom in λ²-methylideneselenohydroxylamine introduces greater polarizability and nucleophilicity compared to the methyl groups in N,N-dimethylhydroxylamine. This may enhance its utility in radical reactions or selenium-specific catalysis.
  • Steric Effects : Dibenzylhydroxylamine’s benzyl groups create steric hindrance, limiting reactivity at the nitrogen center. In contrast, the methylidene and selenium substituents in the target compound likely offer a balance between electronic activation and steric accessibility.
  • Hydrophobicity: Tetradecyldiethanolamine’s long alkyl chain imparts surfactant-like properties, whereas λ²-methylideneselenohydroxylamine’s smaller substituents suggest solubility in polar solvents.

Reactivity and Stability

  • Redox Behavior: Hydroxylamine derivatives (e.g., N,N-dimethylhydroxylamine) are known for their reducing capabilities.
  • Thermal Stability : Bulky substituents in dibenzylhydroxylamine () enhance stability by hindering decomposition pathways. The selenium-methylidene combination in the target compound may confer intermediate stability, though experimental validation is needed.

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